molecular formula C14H14ClO3P B044431 Bis(2-methylphenyl) phosphorochloridate CAS No. 6630-13-3

Bis(2-methylphenyl) phosphorochloridate

Cat. No.: B044431
CAS No.: 6630-13-3
M. Wt: 296.68 g/mol
InChI Key: RKQCRIBSOCCBQJ-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) phosphorochloridate, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClO3P and its molecular weight is 296.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60025. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6630-13-3

Molecular Formula

C14H14ClO3P

Molecular Weight

296.68 g/mol

IUPAC Name

1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene

InChI

InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

RKQCRIBSOCCBQJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl

Key on ui other cas no.

6630-13-3

Pictograms

Acute Toxic

Synonyms

o-Tolyl Phosphorochloridate;  Phosphorochloridic Acid, Di-o-tolyl Ester;  Phosphorochloridic Acid, Bis(2-methylphenyl) Ester;  NSC 60025

Origin of Product

United States

Synthesis routes and methods

Procedure details

While it is known to form compounds of the formula (ArO)2P(O)Cl (see U.S. Pat. No. 3,965,220), only a few disclosures are known to exist in which such polyphosphate compounds are formed in which the initial reaction is between monohydroxy compound and phosphorus oxychloride with the second reaction step using diol as the reagent. In U.S. Pat. No. 4,133,846 it is taught in Example 4 that bis(2-chloroethyl) chlorophosphate and pentaerythritol were to be reacted to form the desired product. Presumably, the bis(2-chloroethyl) chlorophosphate could be formed by reaction of phosphorus oxytrichloride and appropriate monohydroxy compound (i.e., 2-chloroethanol). U.S. Pat. No. 3,254,973, at Col. 5, line 66 and following, illustrates preparation of 4,4'-isopropylidene diphenol bis(di-o-tolylphosphate) by first reacting phosphorus oxychloride with o-cresol to form a reaction mixture in which di-o-tolyl phosphorochloridate cuts are removed by distillation. The di-o-tolyl phosphorochloridate from the first reaction step was then reacted with the diol (i.e., bisphenol A) to make the desired bisphosphate.
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4,4'-isopropylidene diphenol bis(di-o-tolylphosphate)
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